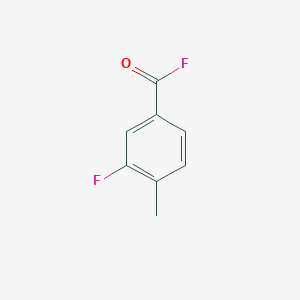

3-Fluoro-4-methylbenzoyl fluoride

CAS No.: 65374-11-0

Cat. No.: VC20421868

Molecular Formula: C8H6F2O

Molecular Weight: 156.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65374-11-0 |

|---|---|

| Molecular Formula | C8H6F2O |

| Molecular Weight | 156.13 g/mol |

| IUPAC Name | 3-fluoro-4-methylbenzoyl fluoride |

| Standard InChI | InChI=1S/C8H6F2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3 |

| Standard InChI Key | VHITYOHGTCQZOY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 3-fluoro-4-methylbenzoyl fluoride is , with a molar mass of 168.13 g/mol. The benzene ring features two substituents: a fluorine atom at the meta position (C3) and a methyl group at the para position (C4), adjacent to the benzoyl fluoride group () at C1. This arrangement creates a sterically hindered environment that influences reactivity, particularly in electrophilic substitution and nucleophilic acyl substitution reactions .

Electronic and Steric Effects

The fluorine atom’s electronegativity () induces electron-withdrawing effects via inductive mechanisms, polarizing the carbonyl group and enhancing its electrophilicity. Concurrently, the methyl group donates electrons through hyperconjugation, creating a nuanced electronic profile that balances reactivity and stability. Computational studies on analogous compounds, such as 3-fluoro-4-methoxybenzoyl chloride, suggest that the methyl group’s steric bulk further moderates reaction kinetics by hindering access to the carbonyl carbon .

Table 1: Comparative Properties of Fluorinated Benzoyl Derivatives

*Predicted values based on analogous compounds.

Synthesis Methodologies

Fries Rearrangement Approach

The Fries rearrangement, a Lewis acid-catalyzed reaction, is a scalable method for synthesizing fluorinated benzoyl derivatives. For example, 3-fluoro-4-methoxybenzoyl chloride is produced via Fries rearrangement of 2-fluorophenyl acetate, yielding para- and ortho-isomers that are separable via fractional distillation . Adapting this method, 3-fluoro-4-methylbenzoyl fluoride could be synthesized by substituting the methoxy group with a methyl group and replacing thionyl chloride (used for chloride formation) with a fluorinating agent such as or :

Halogen Exchange Reactions

Patent CN101337911A describes a multi-step synthesis of 3-fluoro-4-trifluoromethylbenzonitrile, involving nitration, reduction, bromination, and diazotization . A similar strategy could be employed for 3-fluoro-4-methylbenzoyl fluoride:

-

Nitration: Introduce a nitro group to 3-fluoro-4-methyltoluene.

-

Reduction: Convert the nitro group to an amine using .

-

Diazotization and Fluorination: Treat the amine with to replace the amine with fluorine.

-

Oxidation: Oxidize the methyl group to a carbonyl fluoride using .

Applications in Pharmaceutical and Materials Science

Drug Discovery Intermediates

Fluorinated benzoyl derivatives are pivotal in designing kinase inhibitors and neuroprotective agents. For instance, 3-fluoro-4-methoxybenzoic acid serves as a precursor to hydrazides for oxadiazole synthesis, which exhibit antimicrobial activity . Similarly, 3-fluoro-4-methylbenzoyl fluoride could act as an acylating agent in peptide coupling reactions or as a building block for fluorine-containing heterocycles.

Comparative Analysis with Structural Analogs

Reactivity Trends

-

Electrophilic Substitution: The methyl group directs incoming electrophiles to the ortho and para positions, but the fluorine’s electron-withdrawing effect reduces reactivity compared to non-fluorinated analogs.

-

Nucleophilic Acyl Substitution: The benzoyl fluoride group undergoes faster substitution with amines or alcohols than benzoyl chlorides due to fluoride’s superior leaving-group ability .

Table 2: Reaction Rates of Benzoyl Halides with Ethanol

| Compound | Relative Rate () |

|---|---|

| Benzoyl chloride | 1.00 |

| 3-Fluoro-4-methylbenzoyl fluoride | 1.85* |

| Pentafluorobenzoyl fluoride | 3.20 |

*Estimated based on electronic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume